YM-75440

Lipid Metabolism Cardiovascular Disease Enzymology

YM-75440, a propylamine-class squalene synthase inhibitor, offers dual lipid reduction (cholesterol & triglycerides) with a favorable liver safety profile (low transaminase elevation). Ideal for in vivo metabolic studies and SAR reference. Essential for reproducible hyperlipidemia research.

Molecular Formula C25H26N2O
Molecular Weight 370.5 g/mol
Cat. No. B1683502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-75440
SynonymsYM-75440;  YM 75440;  YM75440
Molecular FormulaC25H26N2O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4
InChIInChI=1S/C25H26N2O/c1-2-9-22-24(28-17-8-16-26-18-19-10-4-3-5-11-19)15-14-21-20-12-6-7-13-23(20)27-25(21)22/h2-7,10-15,26-27H,1,8-9,16-18H2
InChIKeyUPGXTVJBIFAVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM-75440: A Potent, Orally Active Squalene Synthase Inhibitor for Lipid Metabolism Research


YM-75440 (1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole) is a synthetic small-molecule squalene synthase (SQS) inhibitor . It inhibits human SQS with a pIC50 of 7.2 (IC50 63 nM) in HepG2 cell-derived enzyme assays . Developed by Yamanouchi Pharmaceutical (now Astellas Pharma), YM-75440 was investigated as a potential hypolipidemic agent, demonstrating oral activity in reducing both plasma total cholesterol and triglycerides in rodent models .

Why YM-75440 Cannot Be Replaced by Other Squalene Synthase Inhibitors


Squalene synthase inhibitors (SSIs) represent a mechanistically diverse class with significant variations in potency, oral bioavailability, and safety profiles. YM-75440 belongs to the propylamine series, a specific chemotype distinct from other SQS inhibitor classes like the benzoxazepines (e.g., YM-53601) or the fungal-derived zaragozic acids . Subtle structural differences profoundly impact key parameters such as enzyme inhibition potency (IC50), in vivo lipid-lowering efficacy, and, critically, the potential for hepatotoxicity as indicated by plasma transaminase elevations . Therefore, substituting YM-75440 with a generic 'squalene synthase inhibitor' without rigorous validation will introduce confounding variables that compromise the reproducibility and interpretability of metabolic research.

Quantitative Differentiation of YM-75440: A Guide for Scientific Procurement


YM-75440 vs. YM-53601: Direct Comparison of Potency Against Human Squalene Synthase

YM-75440 demonstrates a 21% lower IC50 (63 nM) against human squalene synthase compared to another well-studied inhibitor, YM-53601 (IC50 79 nM), when evaluated in the same assay system using enzyme derived from human hepatoma (HepG2) cells . This quantitative difference in potency is a key factor for researchers requiring maximal target engagement at minimal compound concentrations.

Lipid Metabolism Cardiovascular Disease Enzymology

YM-75440 In Vivo Efficacy: Dual Reduction of Plasma Cholesterol and Triglycerides After Oral Dosing

YM-75440 is characterized by its oral bioavailability and its dual action on plasma lipids. In a rat model, oral administration of YM-75440 resulted in a significant reduction of both plasma total cholesterol and plasma triglyceride levels . This contrasts with HMG-CoA reductase inhibitors (statins), which have only modest effects on triglycerides, and highlights the downstream mechanism of SQS inhibition .

Pharmacokinetics In Vivo Pharmacology Hyperlipidemia

Differentiated Safety Profile: Reduced Tendency to Elevate Plasma Transaminases

In the rat model, oral administration of YM-75440 was associated with a 'reduced tendency to elevate plasma transaminase levels' . This is a critical differential feature, as transaminase elevation is a primary marker of drug-induced liver injury and a known concern for some early-stage squalene synthase inhibitors .

Hepatotoxicity Drug Safety Toxicology

YM-75440's Propylamine Scaffold: A Differentiated Chemotype Among SQS Inhibitors

YM-75440 is based on a 9H-carbazole core with a specific propylamine side chain . This differentiates it structurally from other major SQS inhibitor classes, such as the benzoxazepine-based YM-53601 or the more complex natural product-like zaragozic acids . The unique chemical structure of YM-75440 contributes to its specific combination of potency, oral activity, and safety profile.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

High-Impact Application Scenarios for YM-75440 Based on Differentiated Evidence


In Vivo Studies of Mixed Dyslipidemia

YM-75440 is optimally suited for in vivo pharmacology studies focused on simultaneous reduction of both plasma cholesterol and triglycerides. Its oral activity and potent enzyme inhibition make it an ideal tool compound for longitudinal studies in rodent models of diet-induced or genetic hyperlipidemia, where the goal is to assess the impact of a dual lipid-lowering intervention on atherosclerosis or metabolic syndrome endpoints.

Squalene Synthase Structural Biology and Medicinal Chemistry

As a well-characterized propylamine inhibitor with a published IC50 value of 63 nM , YM-75440 serves as a reliable reference ligand for SQS binding assays and structural biology efforts. It can be used as a positive control or a starting point for structure-activity relationship (SAR) studies aimed at optimizing the propylamine chemotype for improved drug-like properties.

Investigations of Hepatocellular Safety in Lipid-Lowering Therapy

YM-75440's reported 'reduced tendency to elevate plasma transaminase levels' makes it a valuable tool for comparative toxicology studies. Researchers can use it as a benchmark SQS inhibitor with a favorable liver safety signal to contrast with other lipid-lowering agents or other SQS inhibitors known to carry higher hepatotoxic risk, thereby illuminating the mechanistic basis of drug-induced liver injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-75440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.